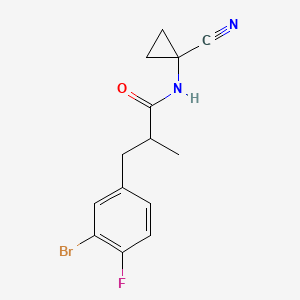
3-(3-bromo-4-fluorophenyl)-N-(1-cyanocyclopropyl)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-bromo-4-fluorophenyl)-N-(1-cyanocyclopropyl)-2-methylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as BFCN and is used in the development of new drugs and therapies.
作用机制
BFCN works by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to have inhibitory effects on the activity of COX-2, which is involved in inflammation, and on the activity of certain kinases, which are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
BFCN has been shown to have a range of biochemical and physiological effects. It has been found to have anti-inflammatory properties, which may make it useful in the treatment of conditions such as arthritis. BFCN has also been found to have anti-cancer properties, which may make it useful in the treatment of certain types of cancer. Additionally, BFCN has been found to have effects on the central nervous system, which may make it useful in the treatment of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using BFCN in lab experiments is its specificity. BFCN has been shown to have a high degree of selectivity for certain enzymes and receptors, which makes it useful in studying their activity. However, one limitation of using BFCN is its potential toxicity. BFCN has been found to have toxic effects on certain cells, which may limit its use in certain types of experiments.
未来方向
There are several future directions for research on BFCN. One area of interest is the development of new drugs and therapies based on the structure of BFCN. Another area of interest is the study of the mechanisms underlying the effects of BFCN on the central nervous system. Additionally, research on the potential toxicity of BFCN and its effects on different cell types may help to determine its safety and suitability for use in different types of experiments.
Conclusion:
In conclusion, BFCN is a chemical compound that has potential applications in the development of new drugs and therapies. Its specificity and selectivity make it useful in studying the activity of certain enzymes and receptors. However, its potential toxicity may limit its use in certain types of experiments. Further research on BFCN may lead to the development of new treatments for a range of conditions and diseases.
合成方法
The synthesis of BFCN involves the reaction of 3-bromo-4-fluoroaniline and 1-cyanocyclopropane carboxylic acid followed by the addition of 2-methylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The final product is obtained through a purification process using column chromatography.
科学研究应用
BFCN has been found to have potential applications in the development of new drugs and therapies. It has been shown to have inhibitory effects on certain enzymes and receptors, making it a promising candidate for drug development. BFCN has also been used in research on the treatment of cancer, inflammation, and neurological disorders.
属性
IUPAC Name |
3-(3-bromo-4-fluorophenyl)-N-(1-cyanocyclopropyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrFN2O/c1-9(13(19)18-14(8-17)4-5-14)6-10-2-3-12(16)11(15)7-10/h2-3,7,9H,4-6H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIGLDUOAQEQKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)F)Br)C(=O)NC2(CC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,7-bis(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2631417.png)
![N-(thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2631419.png)
![1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2631421.png)
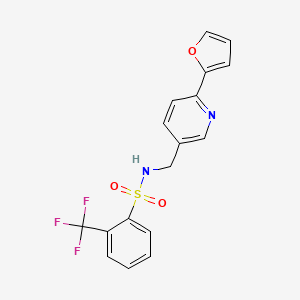
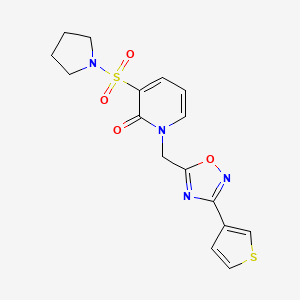
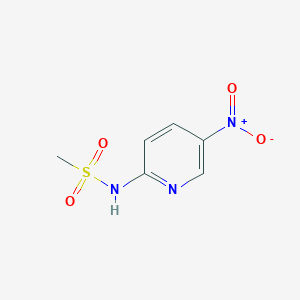
![Methyl 2-[2-(2,3-dihydro-1,4-dioxine-5-carbonylimino)-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2631430.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2631431.png)

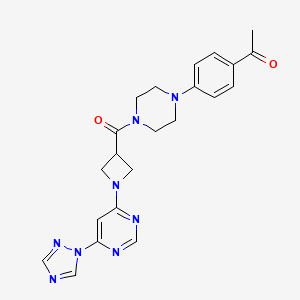
![1-[(1-cyanocyclohexyl)carbamoyl]ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2631437.png)
![1-(benzo[d]oxazol-2-yl)-N-(5-methylisoxazol-3-yl)pyrrolidine-2-carboxamide](/img/structure/B2631438.png)
![N-(2,4-difluorophenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2631439.png)

